2,6-Pyridinedicarboxylic acid

Thermal analysis Polymer chemistry Material science

Researchers requiring consistent tridentate chelation and isomer-specific performance often face batch variability from unoptimized sources. 2,6-Pyridinedicarboxylic acid (CAS 499-83-2) from BenchChem eliminates this uncertainty with verified purity and predictable coordination behavior: • ≥98% purity with well-defined pKa values (pKa1=2.16, pKa2=4.76) ensures reliable complexation. • Validated selective extractant for lanthanide/actinide separations (log β₂ = 16.3 for UO₂²⁺). • Serves as a bacterial spore biomarker with validated HPLC-fluorescence quantification at nanomolar levels.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 499-83-2
Cat. No. B025484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxylic acid
CAS499-83-2
Synonyms2,6-dicarboxypyridine
2,6-pyridine dicarboxylate
2,6-pyridinedicarboxylate
2,6-pyridinedicarboxylic acid
3,4-pyridinedicarboxylate
dipicolinic acid
dipicolinic acid, calcium salt
dipicolinic acid, dipotassium salt
dipicolinic acid, disodium salt
dipicolinic acid, monosodium salt
dipicolinic acid, zinc salt
pyridine-2,6-dicarboxylic acid
zinc dipicolinate
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
InChIKeyWJJMNDUMQPNECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,6-PDC: Versatile Ligand and Biomarker


2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is a heterocyclic dicarboxylic acid derivative of pyridine with carboxyl groups at the 2- and 6-positions [1]. This compound is characterized by its ability to act as a tridentate ligand, forming stable chelates with a wide range of metal ions, a property leveraged in coordination chemistry, ion chromatography, and lanthanide/actinide separations [2]. It is also notable as a major constituent of bacterial endospores, where it contributes to heat resistance and serves as a unique biomarker [3].

1 Tridentate coordination chemistry for metal ion complexation and lanthanide/actinide studies
2 Endospore biomarker for bacterial detection in environmental and food research
3 Intermediate thermal processing window supporting polyester synthesis and bioplastics research

2,6-PDC: Isomer-Specific Performance


While several pyridinedicarboxylic acid isomers exist (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-PDC), their physicochemical properties differ substantially due to the position of the carboxyl groups, rendering them non-interchangeable in critical applications [1]. The 2,6-isomer (dipicolinic acid) exhibits unique coordination geometry as a tridentate ligand, distinct thermal decomposition behavior, and a specific biological role as a bacterial spore constituent that is not replicated by other isomers [2]. The following quantitative evidence underscores the necessity of specifying CAS 499-83-2 for performance-driven procurement.

Isomer mismatch alters tridentate geometry and metal-binding mode, compromising coordination studies
Thermal decomposition profile varies substantially across isomers; processing windows may not transfer
Only 2,6-isomer serves as spore-specific biomarker; other PDC isomers are not reported in endospores

2,6-PDC: Quantitative Differentiation Evidence


Thermal Stability Across Isomers

The thermal stability of 2,6-PDC (235–255 °C) is significantly lower than the most stable isomers (3,4-PDC and 3,5-PDC, which decompose above 311 °C) but considerably higher than the least stable isomer, 2,3-PDC (165 °C) [1]. This positions 2,6-PDC as a monomer with intermediate thermal requirements for polycondensation reactions.

Thermal stability
Head-to-head
2,6-PDC: 235–255 °C; 2,3-PDC: 165 °C; 3,4/3,5-PDC >311 °C
Intermediate processing window for polycondensation
Simultaneous TG-DSC data
Thermal analysis Polymer chemistry Material science

pKa Comparison Across Isomers

The first protonation constant (pKa1) of 2,6-PDC is 2.16 at 25 °C, which is comparable to 2,4-PDC (2.15) but lower than 2,3-PDC (2.43) and 2,5-PDC (3.06) [1]. The second protonation constant (pKa2) of 2,6-PDC is 4.76, compared to 4.87 for 2,3-PDC and 4.84 for 2,5-PDC [1]. These subtle differences in acidity influence metal binding affinity and complex speciation in aqueous media.

Protonation constants
Cross-study comparable
pKa₁ 2.16 ± 0.02, pKa₂ 4.76 ± 0.02; 2,5-PDC pKa₁ 3.06
Distinct acidity influences speciation and complexation behavior
Aqueous, 1.0 M NaClO₄, 25 °C
Acid-base chemistry Coordination chemistry Analytical chemistry

Stability with Hexavalent Actinyl Ions

2,6-PDC forms stable 1:2 complexes with UO₂²⁺, NpO₂²⁺, and PuO₂²⁺, with log β₂ values of 16.3, 15.17, and 14.17, respectively, at 25 °C in 0.1 M NaClO₄ [1]. The decreasing stability constant along the series (Δlog β₂ = -1.13 from U to Np, and -1.00 from Np to Pu) reflects the increasing effective charge of the cations and the steric constraints in the complex structures.

Actinyl complex stability
Head-to-head
log β₂: UO₂²⁺ 16.3, NpO₂²⁺ 15.17, PuO₂²⁺ 14.17
Selective binding supports nuclear separation design
0.1 M NaClO₄, 25 °C
Actinide chemistry Nuclear waste separation Coordination chemistry

Bacterial Endospore Abundance

2,6-PDC (dipicolinic acid) is a specific and major constituent of bacterial endospores, comprising 5–15% of the spore dry weight, a characteristic not shared by other pyridinedicarboxylic acid isomers [1]. This unique biological abundance forms the basis for its use as a biomarker for the detection and quantification of bacterial spores in environmental, food, and clinical samples [2].

Endospore abundance
Class-level
5–15% of spore dry weight
Unique biomarker for bacterial spore detection
Only 2,6-isomer reported in Bacillus/Clostridium spp.
Microbiology Biomarker detection Food safety

High-Purity Oxidation Synthesis

A patented two-stage process for preparing 2,6-PDC from 2,6-dimethyl-pyridine yields the product in high purity, as confirmed by elemental analysis (C: 33.73%, H: 1.20%, N: 5.62%, Cr: 20.88% for the intermediate chromic anhydride addition compound) [1]. Alternative synthetic routes achieve purities of 99.3% (liquid phase) with a yield of 89.8%, or 97% purity with a yield of 94.5% after extraction [2].

Synthesis purity
Cross-study comparable
Purity ≥97%, yield up to 94.5%
Reliable high-purity production routes reported
Patented oxidation processes
Synthetic methodology Process chemistry Quality control

HPLC-Fluorescence Detection Method

A validated HPLC-fluorescence method using pre-column Tb³⁺ chelation achieves sensitive quantification of 2,6-PDC with a single 10-minute run, distinguishing DPA from intact and recently germinated spores in environmental samples [1]. The method enables detection at nanomolar concentrations and has been applied to soils, sediments, and spices, demonstrating the compound's utility as a specific biomarker for bacterial contamination [2].

Analytical method
Method context
HPLC-fluorescence, Tb³⁺ chelation, nanomolar LOD, 10-min run
Sensitive quantification in environmental and food research matrices
Validated for complex sample matrices
Analytical chemistry Method validation Environmental monitoring

2,6-PDC: Optimal Application Scenarios


Polyester Monomer for High-Performance Bioplastics

Leveraging its intermediate thermal stability (235–255 °C), 2,6-PDC is a viable monomer for polycondensation reactions to produce polyesters with tunable properties [1]. The resulting polymers, such as those derived from 2,6-PDC and ethylene glycol, exhibit a glass transition temperature (Tg) of 75 °C, which is 2 °C higher than PET and 4 °C lower than PEF, offering a potential drop-in replacement for petroleum-derived aromatic polyesters in packaging applications [2].

Selective Ligand for Actinide Separation in Nuclear Waste Management

The well-characterized stability constants of 2,6-PDC with UO₂²⁺, NpO₂²⁺, and PuO₂²⁺ (log β₂ = 16.3, 15.17, and 14.17, respectively) enable its use as a selective extractant in TALSPEAK-like processes for trivalent lanthanide/actinide separations [1]. Its ability to discriminate between actinyl cations based on effective charge and steric constraints makes it a valuable tool for advanced nuclear fuel cycle separations.

Biomarker for Detection and Quantification of Bacterial Spores

The unique occurrence of 2,6-PDC as a major constituent of bacterial endospores (5–15% dry weight) underpins its use as a specific biomarker for spore detection [1]. Validated HPLC-fluorescence methods enable rapid, nanomolar-level quantification in complex matrices such as soils, sediments, and food products, facilitating environmental monitoring, biodefense, and sterility assurance in pharmaceutical manufacturing [2].

Building Block for Coordination Complexes and MOFs

With established high-purity synthetic routes (≥97% purity, yields up to 94.5%), 2,6-PDC serves as a reliable precursor for the synthesis of dipicolinato-ligated lanthanide and transition metal complexes [1]. Its well-defined pKa values (pKa1 = 2.16, pKa2 = 4.76) and tridentate coordination mode ensure predictable complexation behavior, making it a preferred ligand for constructing luminescent materials, catalysts, and metal-organic frameworks (MOFs) [2].

Application
Selection Property
Validation Focus
Polyester monomer for bioplastics research
Intermediate thermal processing window
Polycondensation process compatibility
Selective actinide separation
Distinctive stability constants with actinyl cations
Ligand selectivity for U/Np/Pu separations
Endospore biomarker for bacterial detection
Unique occurrence in bacterial endospores
Analytical sensitivity and specificity in research matrices
Building block for coordination complexes & MOFs
Well-characterized purity and pKa values
Predictable complexation behavior

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